molecular formula C15H18N2O4S B6120141 4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide

4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide

Cat. No. B6120141
M. Wt: 322.4 g/mol
InChI Key: OHWKMWGTGAXJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-2-oxo-N-(tetrahydro-2-furanylmethyl)-1,2-dihydro-6-quinolinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as QS-21 and is a saponin adjuvant, which means it enhances the immune response to antigens. QS-21 has been extensively studied for its potential use in vaccines, cancer therapy, and immunotherapy.

Mechanism of Action

QS-21 works by activating the immune system. It binds to specific receptors on immune cells, which triggers a cascade of events that leads to the activation of immune cells such as T cells and B cells. This activation leads to the production of antibodies and cytokines, which are essential for the immune response.
Biochemical and Physiological Effects:
QS-21 has been shown to have various biochemical and physiological effects. It has been shown to induce the production of cytokines, which are signaling molecules that play a crucial role in the immune response. QS-21 has also been shown to activate dendritic cells, which are specialized immune cells that play a critical role in initiating and regulating the immune response.

Advantages and Limitations for Lab Experiments

The advantages of using QS-21 in lab experiments are that it is a potent adjuvant that can enhance the immune response to antigens. It is also relatively safe and has been extensively studied for its potential use in vaccines and cancer therapy. The limitations of QS-21 are that it is difficult to synthesize, and the extraction process from Quillaja saponaria bark is time-consuming and expensive.

Future Directions

There are several future directions for the study of QS-21. One area of research is the development of new vaccines that use QS-21 as an adjuvant. Another area of research is the use of QS-21 in cancer therapy and immunotherapy. Researchers are also exploring ways to improve the synthesis of QS-21 and to develop new methods for extracting it from Quillaja saponaria bark.
Conclusion:
In conclusion, QS-21 is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its potential use in vaccines, cancer therapy, and immunotherapy. QS-21 works by activating the immune system and has various biochemical and physiological effects. While QS-21 has advantages in lab experiments, such as its potency and safety, it also has limitations due to its difficulty in synthesis and extraction. However, with ongoing research, QS-21 has the potential to be a valuable tool in the fight against infectious diseases and cancer.

Synthesis Methods

QS-21 is a complex molecule that is difficult to synthesize. The most common method for synthesizing QS-21 is through the extraction of Quillaja saponaria bark. The bark is collected and boiled in water, and the resulting mixture is purified using various techniques such as chromatography and crystallization. The purified compound is then further processed to obtain QS-21.

Scientific Research Applications

QS-21 has been extensively studied for its potential use in vaccines. It has been shown to enhance the immune response to antigens and has been used as an adjuvant in various vaccines such as the human papillomavirus (HPV) vaccine, malaria vaccine, and HIV vaccine. QS-21 has also been studied for its potential use in cancer therapy and immunotherapy. It has been shown to have anti-tumor activity and can activate the immune system to attack cancer cells.

properties

IUPAC Name

4-methyl-2-oxo-N-(oxolan-2-ylmethyl)-1H-quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-10-7-15(18)17-14-5-4-12(8-13(10)14)22(19,20)16-9-11-3-2-6-21-11/h4-5,7-8,11,16H,2-3,6,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHWKMWGTGAXJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydroquinoline-6-sulfonamide

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